2,6-Diethyl-2,3,6-trimethylpiperidine

Description

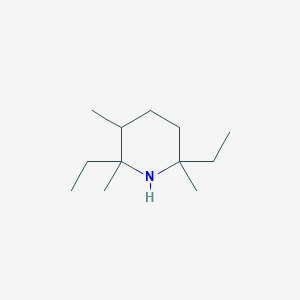

2,6-Diethyl-2,3,6-trimethylpiperidine is a highly substituted piperidine derivative characterized by ethyl groups at the 2- and 6-positions and methyl groups at the 2-, 3-, and 6-positions of the six-membered heterocyclic ring. The compound’s steric and electronic properties are influenced by the combined effects of ethyl and methyl substituents, which may modulate its reactivity, solubility, and biological activity compared to simpler piperidines.

Properties

CAS No. |

61746-12-1 |

|---|---|

Molecular Formula |

C12H25N |

Molecular Weight |

183.33 g/mol |

IUPAC Name |

2,6-diethyl-2,3,6-trimethylpiperidine |

InChI |

InChI=1S/C12H25N/c1-6-11(4)9-8-10(3)12(5,7-2)13-11/h10,13H,6-9H2,1-5H3 |

InChI Key |

PUVUYZAAQWYJNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(C(N1)(C)CC)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse applications depending on substituent patterns. Below is a comparative analysis of 2,6-Diethyl-2,3,6-trimethylpiperidine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings :

Steric Effects :

- The 2,6-diethyl and 2,3,6-trimethyl groups in the target compound likely impose significant steric hindrance, reducing its nucleophilicity compared to 2,6-dimethylpiperidine. This could limit its utility in catalysis but enhance stability in hydrophobic environments .

- In contrast, 2,6-dimethylpiperidine is widely employed in polymer chemistry due to its accessible nitrogen center, which facilitates coordination with metal catalysts .

Lipophilicity and Bioactivity: Ethyl substituents generally increase lipophilicity compared to methyl groups, as seen in dihydropyridine calcium channel blockers (e.g., ). Glutethimide’s phenyl and ethyl groups exemplify how bulky substituents enhance pharmacological activity by optimizing drug-receptor interactions .

Catalytic Performance :

- Piperidine derivatives with fewer substituents (e.g., 2,6-dimethylpiperidine) are preferred in polymerization processes due to lower steric demands .

- Highly substituted analogs like this compound may instead find niche roles in asymmetric catalysis or as stabilizing ligands.

Thermal and Physical Properties :

- Methyl groups typically lower boiling points compared to ethyl substituents. For example, 2,6-dimethylpiperidine boils at ~135°C, while ethyl-substituted analogs (e.g., 2,6-diethylpiperidine) likely have higher boiling points due to increased molecular weight and van der Waals interactions .

Notes

Data Limitations : Direct experimental data on this compound are scarce. Comparisons are inferred from structurally related compounds.

Pharmacological Potential: Piperidine derivatives with multiple alkyl groups (e.g., 3,5-dimethyl-2,6-diphenylpiperidine) show promise in medicinal chemistry, suggesting avenues for further research on the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.